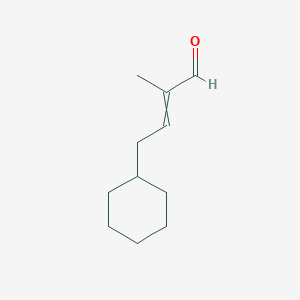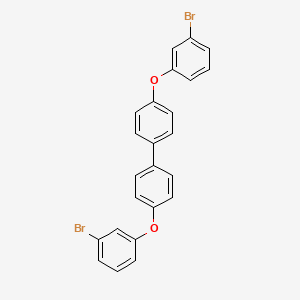
4,4'-Bis(3-bromophenoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two bromophenoxy groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl typically involves the reaction of 3-bromophenol with 4,4’-dihydroxybiphenyl. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with proteins or nucleic acids, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dihydroxybiphenyl: Lacks the bromine atoms and has different reactivity.
3,3’-Dibromobiphenyl: Similar structure but lacks the phenoxy groups.
4,4’-Bis(4-bromophenoxy)-1,1’-biphenyl: Similar but with bromine atoms in different positions.
Uniqueness
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl is unique due to the specific positioning of the bromophenoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
90780-67-9 |
|---|---|
Fórmula molecular |
C24H16Br2O2 |
Peso molecular |
496.2 g/mol |
Nombre IUPAC |
1-bromo-3-[4-[4-(3-bromophenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C24H16Br2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H |
Clave InChI |
OJXPONGNWPTHPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


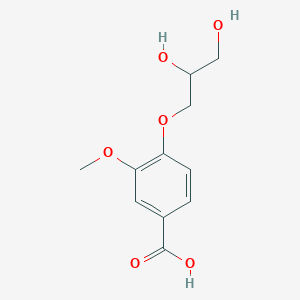
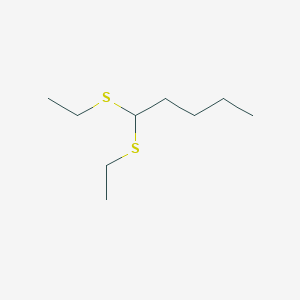
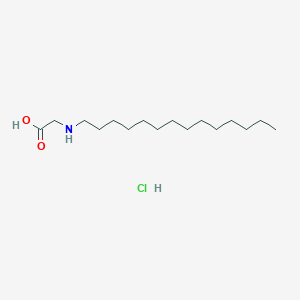
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
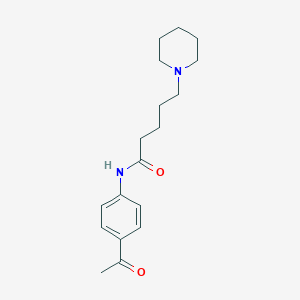
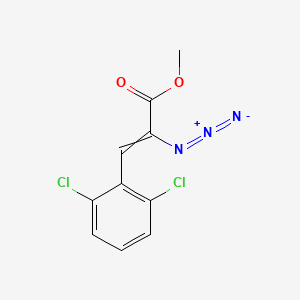


![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)

